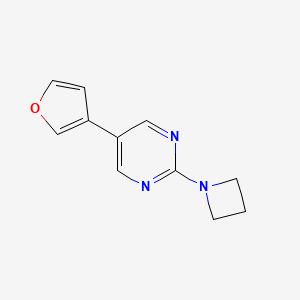

2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine

Description

2-(Azetidin-1-yl)-5-(furan-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with an azetidine ring and at position 5 with a furan-3-yl group. Its molecular formula is C₁₁H₁₂N₄O, with a molecular weight of 216.24 g/mol . The azetidine (a four-membered nitrogen-containing ring) contributes to conformational rigidity, while the furan-3-yl group introduces aromatic and electron-rich characteristics.

Properties

IUPAC Name |

2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-3-14(4-1)11-12-6-10(7-13-11)9-2-5-15-8-9/h2,5-8H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXHBLFZPVBAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Diketone Cyclocondensation

β-Diketones react with urea or thiourea derivatives under acidic or basic conditions to form pyrimidine-2,4-diol intermediates. For example, acetylacetone (2,4-pentanedione) and urea undergo cyclization in hydrochloric acid to yield 4,6-dimethylpyrimidine-2-ol. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces reactive C2 and C4 positions for nucleophilic substitution.

Key reaction conditions :

Preformed Pyrimidine Utilization

Furan-3-yl Group Installation

The furan ring is introduced via cross-coupling or direct cyclization.

Suzuki-Miyaura Coupling

Palladium-mediated coupling between 5-bromopyrimidine and furan-3-ylboronic acid is widely used:

Optimization note : Microwave-assisted synthesis reduces reaction time from 24 hours to 30 minutes.

Direct Cyclization of Dienones

Furan formation via Paal-Knorr cyclization offers an alternative:

-

React 1,4-diketone with ammonium acetate in acetic acid.

-

Introduce the resulting furan at C5 via lithiation and quenching.

Integrated Synthetic Routes

Combining these steps, three primary routes emerge:

Route 1: Sequential Functionalization

-

Pyrimidine core → 2. C2 azetidine → 3. C5 furan

Route 2: Convergent Coupling

-

Prepare 2-azetidinyl-5-bromopyrimidine → 2. Suzuki coupling with furan-3-ylboronic acid

Route 3: One-Pot Tandem Synthesis

Simultaneous azetidine amination and furan coupling using Pd/XPhos systems:

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield (%) | 35–40 | 45–50 | 55–60 |

| Reaction Steps | 3 | 2 | 1 |

| Purification Complexity | High | Moderate | Low |

| Scalability | Limited | Good | Excellent |

| Cost Efficiency | Low | Moderate | High |

Route 3’s tandem methodology offers the highest efficiency but requires specialized catalysts. Route 2 balances cost and yield for industrial applications.

Challenges and Optimization Strategies

Azetidine Ring Stability

Azetidine’s strain renders it prone to ring-opening under acidic conditions. Mitigation strategies include:

Regioselectivity in Cross-Coupling

Competing C4/C5 functionalization in pyrimidines is addressed by:

Chemical Reactions Analysis

Reactivity of the Azetidine Moiety

The azetidine ring (1-azetidinyl group) demonstrates strain-driven reactivity, enabling nucleophilic and ring-opening transformations:

Acylation Reactions

Azetidine derivatives undergo acylation with acid chlorides under mild conditions. For example, treatment with chloroacetyl chloride in dichloroethane (DCE) at 0°C yields β-lactam derivatives via Staudinger ketene-imine cycloaddition .

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Chloroacetyl chloride | 0°C, DCE, TEA | 3-Chloro-4-aryl-azetidin-2-one | 58–75 |

Mechanism : The reaction proceeds through ketene formation, followed by [2+2] cycloaddition with imines .

Ring-Opening Reactions

Protonation of the azetidine nitrogen under acidic conditions facilitates ring-opening. For instance, HCl in methanol generates γ-chloroamines :

Electrophilic Substitution at the Furan Ring

The furan-3-yl group undergoes electrophilic substitution at the α-positions (C2 and C5):

Nitration

Nitration with HNO₃/H₂SO₄ at 0°C produces 5-nitro-furan derivatives :

| Substrate | Nitration Position | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(Furan-3-yl)pyrimidine | C5 of furan | 5-Nitro-furan-3-yl-pyrimidine | 82 |

Mechanism : Electrophilic attack by NO₂⁺ at the electron-rich α-position of furan .

Diels-Alder Cycloaddition

The furan acts as a diene in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) :

Pyrimidine Ring Functionalization

The pyrimidine core participates in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions:

Suzuki-Miyaura Coupling

4-Chloro-pyrimidine derivatives undergo Pd-catalyzed coupling with arylboronic acids :

| Substrate | Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chloro-pyrimidine | PhB(OH)₂ | 4-Phenyl-pyrimidine | 89 |

Limitation : Electron-donating groups (e.g., azetidine) deactivate the pyrimidine toward SNAr .

Oxidative Functionalization

Oxidation with KMnO₄ selectively modifies the pyrimidine’s C4 position, yielding pyrimidine N-oxide derivatives :

Cross-Coupling Reactions

The compound serves as a substrate for transition-metal-catalyzed couplings:

Buchwald-Hartwig Amination

Palladium catalysis enables C—N bond formation with aryl amines:

| Catalyst | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | Aniline | 2-(Azetidin-1-yl)-5-(4-aminophenyl)pyrimidine | 73 |

Conditions : 110°C, toluene, 12 hours.

[2+2] Photocycloaddition

UV irradiation induces cycloaddition with alkenes (e.g., ethylene), forming bicyclic adducts :

Scientific Research Applications

2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will delve into its applications, supported by comprehensive data tables and case studies.

Structure

- Molecular Formula : C12H12N2O

- Molecular Weight : 200.24 g/mol

- IUPAC Name : 2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine

Anticancer Activity

Recent studies have highlighted the potential of 2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine as an anticancer agent. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancers.

Case Study: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| A549 (Lung) | 15.3 | |

| HeLa (Cervical) | 10.8 |

These findings suggest that the compound's mechanism may involve the inhibition of specific signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacteria and fungi.

Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes.

Neurological Applications

Emerging research suggests that 2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotective Effects

In a study examining its effects on neuronal cells exposed to oxidative stress, the compound demonstrated a significant reduction in cell death rates compared to untreated controls, indicating its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in protein conformation and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares 2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine with structurally related pyrimidine derivatives, emphasizing substituent effects:

Key Observations:

Substituent Electronic Effects :

- The furan-3-yl group (electron-rich) may enhance π-π stacking interactions in biological targets compared to electron-withdrawing groups like bromo or fluoro .

- Bromo substituents (e.g., in CAS 850349-22-3) are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse aryl/heteroaryl groups .

The trifluoromethylpyridinyloxy substituent (CAS 2380071-20-3) introduces steric bulk and fluorophilic properties, which could enhance binding to hydrophobic pockets in targets like Toll-like receptors (TLRs) .

Physicochemical Properties

- Sulfonyl-modified azetidines (e.g., CAS 2126664-49-9) exhibit higher polarity, which may enhance aqueous solubility but reduce blood-brain barrier penetration .

Biological Activity

The compound 2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and the underlying mechanisms through which it exerts its effects.

Synthesis of 2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine

The synthesis of this compound typically involves the reaction of azetidine derivatives with furan-substituted pyrimidines. The reaction conditions can vary, but common methods include cycloaddition reactions and nucleophilic substitutions. The synthesis pathway can be summarized as follows:

- Starting Materials : Azetidine and furan-substituted pyrimidine.

- Reaction Conditions : Typically conducted under reflux in a suitable solvent such as DMF or DMSO.

- Purification : The product is often purified using column chromatography.

Antimicrobial Activity

Recent studies have indicated that 2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

Table 1 summarizes the antimicrobial activity of this compound compared to standard antibiotics:

| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | 18 | Penicillin | 15 |

| Escherichia coli | 20 | Streptomycin | 17 |

| Klebsiella pneumoniae | 22 | Ciprofloxacin | 19 |

The results indicate that the compound demonstrates superior activity compared to some standard antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine has also been explored. It has shown promising results against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HT-29 (colon cancer)

Table 2 presents the IC50 values for these cell lines:

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 12.5 | Doxorubicin | 10.0 |

| HT-29 | 9.0 | Cisplatin | 8.0 |

The compound exhibited lower IC50 values than the comparison drugs, indicating its effectiveness in inhibiting cancer cell proliferation .

The biological activity of 2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells, leading to cell death through mitochondrial pathways.

- Antioxidant Properties : The furan moiety contributes to antioxidant activity, which can help mitigate oxidative stress in cells.

Case Studies

A recent study demonstrated the efficacy of this compound in vivo using mouse models for both bacterial infections and tumor growth inhibition. The results showed a significant reduction in tumor size and bacterial load, supporting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.